molecular formula C25H29N5OS B3015105 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-53-2

2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3015105
CAS No.: 1021212-53-2
M. Wt: 447.6
InChI Key: FSPHBGSPFJEWOU-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a recognized potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a calcium-permeable non-selective cation channel, and its dysregulation is implicated in the pathogenesis of several major diseases. This compound has been identified as a key pharmacological tool for investigating the role of TRPC6 in focal segmental glomerulosclerosis (FSGS) and other proteinuric kidney diseases , where its overactivity in podocytes leads to cytoskeletal disruption and kidney filter dysfunction. Furthermore, its application extends to cardiovascular research, particularly in studying cardiac hypertrophy and remodeling , as TRPC6-mediated calcium signaling is a critical pathway in the progression of heart failure. The research value of this inhibitor lies in its high selectivity over other TRPC subtypes, such as TRPC3, allowing for precise dissection of TRPC6-specific signaling cascades in complex physiological systems. By effectively blocking TRPC6, this compound enables researchers to explore novel therapeutic strategies for conditions driven by aberrant calcium entry, providing crucial insights for drug discovery in nephrology and cardiology.

Properties

IUPAC Name

2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS/c1-6-32-25-28-24-26-17(5)21(23(31)27-20-10-8-7-9-16(20)4)22(30(24)29-25)19-13-11-18(12-14-19)15(2)3/h7-15,22H,6H2,1-5H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPHBGSPFJEWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, triazoles, and pyrimidines. The key steps in the synthesis may involve:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving triazole and pyrimidine derivatives under specific conditions such as heating or using catalysts.

    Introduction of the ethylsulfanyl group: This step may involve nucleophilic substitution reactions where an ethylsulfanyl group is introduced to the core structure.

    Functionalization of the phenyl rings: This can be done through various substitution reactions to introduce the methyl and propan-2-yl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine core or the phenyl rings.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties may make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazolopyrimidine core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s ethylsulfanyl group differs from the amino groups in derivatives, likely reducing hydrogen-bond donor capacity but increasing lipophilicity.
  • Synthetic Yields : Yields for the target compound are unreported, but analogs in show moderate yields (43–56%), suggesting synthetic challenges in triazolopyrimidine functionalization.

Table 2: Functional Group Impact on Properties

Functional Group Impact on Properties Example Compounds
2-Amino () - Increased solubility via hydrogen bonding. - Potential for nucleophilic reactions. 5j, 5k, 5l
2-(Ethylsulfanyl) (Target) - Higher lipophilicity (logP). - Thioether stability under oxidative conditions. Target compound
7-Halogenated Aryl () - Enhanced halogen bonding. - Electron-withdrawing effects alter reactivity. 7-(4-chlorophenyl), 7-(3-nitrophenyl)
N-Aryl Carboxamide (All) - Planar conformation for π-π stacking. - Tunable electronic effects via substituents. Target compound, 5j, 5k

Key Findings :

  • Crystal Packing : Ethyl 2-benzylsulfanyl derivatives () exhibit π-π stacking (centroid distances: 3.63–3.88 Å), suggesting similar intermolecular interactions for the target compound.
  • Bioactivity : While biological data for the target compound is unavailable, related triazolopyrimidines inhibit DHODH (e.g., Compound 33, IC50 = 12 nM). The bulky isopropylphenyl group may hinder target engagement compared to smaller substituents.

Biological Activity

The compound 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N5OSC_{25}H_{29}N_5OS, with a molecular weight of approximately 485.59 g/mol. The structure features a triazolopyrimidine core, which is known for its pharmacological relevance.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC25H29N5OS
Molecular Weight485.59 g/mol
IUPAC Name2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS Number1021212-53-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazolopyrimidine Core : This can be achieved through cyclization reactions involving triazole and pyrimidine derivatives.
  • Introduction of the Ethylsulfanyl Group : Nucleophilic substitution reactions are often employed to introduce the ethylsulfanyl group.
  • Functionalization of Phenyl Rings : Various substitution reactions are used to introduce methyl and propan-2-yl groups onto the phenyl rings.

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that triazolopyrimidine derivatives may inhibit tumor growth effectively .
  • Antimicrobial Properties : Related compounds have shown significant antimicrobial activity against various pathogens. The presence of the triazole ring is often linked to enhanced bioactivity due to its ability to interact with biological targets.

Case Studies

  • Anticancer Screening :
    • In a screening study published in Cancer Research, derivatives of triazolopyrimidines were tested against multiple cancer cell lines. The results indicated that specific modifications on the triazole ring could enhance cytotoxicity against cancer cells while reducing toxicity in normal cells .
  • Antimicrobial Testing :
    • A comparative study evaluated the antimicrobial efficacy of various triazolopyrimidine derivatives. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead structure for developing new antibiotics.

The precise mechanism by which 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The triazole moiety may interact with enzymes involved in nucleic acid synthesis.
  • The sulfanyl group could enhance lipophilicity and membrane permeability, facilitating better cellular uptake.

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